N-(furan-2-ylmethyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that features a unique combination of furan, phenyl, tetrahydrofuran, and oxathiine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-ylmethyl and tetrahydrofuran-2-ylmethyl intermediates. These intermediates are then coupled with a phenyl group and further reacted to form the oxathiine ring. The final step involves the formation of the carboxamide group under controlled conditions, often using reagents such as EDCI, HOBt, and NMM .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The goal is to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and tetrahydrofuran rings can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxathiine ring can be reduced to form a dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the furan moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxaldehyde, while reduction of the oxathiine ring can produce a dihydro-oxathiine derivative.
Scientific Research Applications
N-(furan-2-ylmethyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing a thiazole ring, such as sulfathiazole and ritonavir, which have diverse biological activities.
Furan Derivatives: Compounds like furan-2-carboxaldehyde and tetrahydrofuran, which are used in various chemical and biological applications.
Oxathiine Derivatives: Compounds with an oxathiine ring, which are explored for their potential in drug development and materials science.
Uniqueness
N-(furan-2-ylmethyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its combination of multiple heterocyclic rings and functional groups. This structure provides a versatile platform for chemical modifications and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C21H23NO4S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-(oxolan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C21H23NO4S/c23-21(19-20(27-13-12-26-19)16-6-2-1-3-7-16)22(14-17-8-4-10-24-17)15-18-9-5-11-25-18/h1-4,6-8,10,18H,5,9,11-15H2 |
InChI Key |
QQYJEDHYCOPDNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN(CC2=CC=CO2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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